[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid
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Overview
Description
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid is a complex organic compound with the molecular formula C₂₀H₂₆O₅ It is characterized by a spirocyclic structure, which includes a chromene moiety fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid typically involves multiple steps. One common approach starts with the preparation of the chromene core, followed by the introduction of the spirocyclic structure. The tert-butyl group is then added to the chromene moiety, and the final step involves the attachment of the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]propionic acid
- [(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]butyric acid
Uniqueness
[(4’-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetic acid is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4'-tert-butyl-4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-19(2,3)13-6-8-20(9-7-13)11-16(21)15-5-4-14(10-17(15)25-20)24-12-18(22)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGOBMTSMKKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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